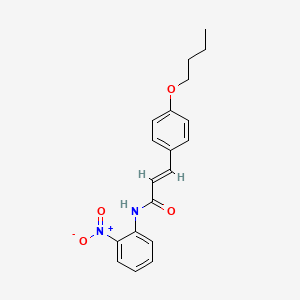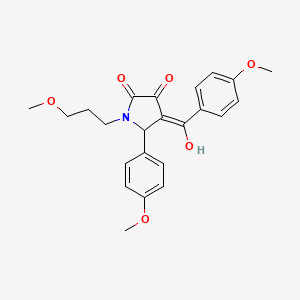
3-(4-butoxyphenyl)-N-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-butoxyphenyl)-N-(2-nitrophenyl)acrylamide, commonly known as BPA-NP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPA-NP is a member of the acrylamide family of compounds and is widely used in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mechanism of Action
The mechanism of action of BPA-NP is not fully understood. However, it is believed that BPA-NP acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme. BPA-NP is also believed to induce conformational changes in proteins, leading to alterations in their function.
Biochemical and Physiological Effects:
BPA-NP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPA-NP inhibits the activity of various enzymes, including hydrolases, oxidases, and transferases. BPA-NP has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In vivo studies have shown that BPA-NP has anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
BPA-NP has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe for the detection of proteins and enzymes. BPA-NP is also a reversible inhibitor of enzymes, making it useful for studying enzyme kinetics. However, BPA-NP has some limitations for lab experiments. It is toxic to cells at high concentrations and can interfere with cellular processes. Additionally, BPA-NP is not stable in aqueous solutions and can degrade over time.
Future Directions
There are several future directions for the research on BPA-NP. One direction is the development of new biosensors for the detection of various analytes using BPA-NP as a fluorescent probe. Another direction is the synthesis of new organic compounds using BPA-NP as a starting material. Additionally, the study of the mechanism of action of BPA-NP and its effects on cellular processes is an area of future research.
Synthesis Methods
BPA-NP is synthesized by the reaction of 4-butoxyaniline and 2-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, followed by the purification of the product using column chromatography. The final product is obtained as a yellow crystalline powder with a melting point of 162-164°C.
Scientific Research Applications
BPA-NP has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of proteins and enzymes. BPA-NP is also used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and uric acid. Additionally, BPA-NP is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-14-25-16-11-8-15(9-12-16)10-13-19(22)20-17-6-4-5-7-18(17)21(23)24/h4-13H,2-3,14H2,1H3,(H,20,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLBHKGFVEFKZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-butoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide](/img/structure/B5491141.png)
![2-chloro-4-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5491144.png)
![4-[2-(3,4-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5491147.png)
![(1R*,2R*,4R*)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5491155.png)

![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)
